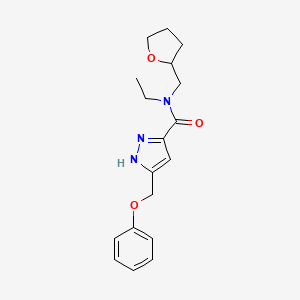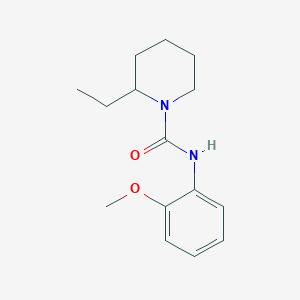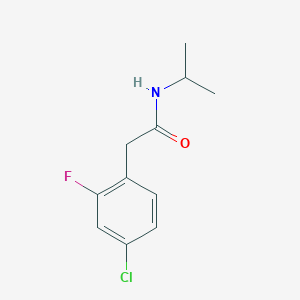![molecular formula C13H18N4O3 B5293315 N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine](/img/structure/B5293315.png)
N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMOG is a hypoxia-mimicking agent that can induce a cellular response similar to that of low oxygen levels.
Future Directions
The future directions for research on “N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine” and related compounds could involve further exploration of their synthesis methods, investigation of their mechanisms of action, and evaluation of their potential applications in various fields, such as medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
MLS000088608, also known as CCG-23010, is a small-molecule inhibitor of the RhoA transcriptional signaling pathway . The primary target of this compound is the RhoA pathway, specifically the Rho-associated coiled-coil–containing protein kinase-2 (ROCK2) and the myocardin-related transcription factor (MRTF) .
Mode of Action
CCG-23010 acts by inhibiting the RhoA/ROCK2 pathway, which plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation . It blocks serum response element (SRE)-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . The compound also binds specifically to the nuclear localization signal (NLS) of MRTF-A/B, preventing their interaction with importin α/β1, thereby inhibiting the nuclear import of MRTF-A/B .
Biochemical Pathways
The RhoA/ROCK2 pathway is a key regulator of actin cytoskeleton organization. By inhibiting this pathway, CCG-23010 affects the dynamics of actin polymerization and cell motility . This leads to changes in cell morphology and migration, which can impact various biological processes, including tissue development, wound healing, and cancer metastasis .
Result of Action
By inhibiting the RhoA/ROCK2 pathway, CCG-23010 can potentially suppress the growth of RhoC-overexpressing melanoma lines and inhibit Rho-dependent invasion by cancer cells . It has also been shown to stimulate apoptosis selectively in metastasis-prone, RhoC-overexpressing melanoma cell lines .
properties
IUPAC Name |
2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-6(2)5-9(13(18)19)17-11-10-12(15-7(3)14-11)20-8(4)16-10/h6,9H,5H2,1-4H3,(H,18,19)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABYFRXECDYIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5293236.png)
![methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5293237.png)
![rel-(1S,3R)-3-amino-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5293241.png)
![N-(3-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)acetamide](/img/structure/B5293244.png)

![ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)
![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)

![methyl 2-[5-(3-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5293281.png)
![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)

![3-{2-[(2-ethoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5293308.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5293310.png)
